Dioctyl(phenyl)phosphane
Description
Contextualization of Tertiary Phosphine (B1218219) Ligands in Contemporary Chemistry
Tertiary phosphines, compounds with the general formula PR₃ where R can be alkyl, aryl, or other organic groups, represent one of the most important and versatile classes of ligands in modern coordination chemistry and homogeneous catalysis. wikipedia.org These compounds are L-type ligands, meaning they donate two electrons to a metal center, forming a coordinate bond. rsc.org A key feature of tertiary phosphines is their ability to stabilize a wide variety of transition metals in multiple oxidation states. ethz.ch Unlike many other ligand classes, metal-phosphine complexes are often lipophilic, granting them excellent solubility in organic solvents, which is a critical property for their application in homogeneous catalysis. wikipedia.org
The power of phosphine ligands lies in the profound tunability of their electronic and steric properties. rsc.org By systematically varying the R groups, chemists can precisely modulate the behavior of the metal catalyst to which the phosphine is bound. ethz.ch The electronic nature of the phosphine—its ability to donate electron density to the metal (σ-donation) and accept electron density from the metal (π-acceptance)—is influenced by the electronegativity of the substituents. wikipedia.org Alkyl groups are strong electron donors, leading to electron-rich phosphines, while aryl groups are less donating and can participate in π-acceptance. tcichemicals.comacs.org Steric properties, often quantified by the ligand's cone angle, are determined by the physical size of the R groups and play a crucial role in controlling the number of ligands that can coordinate to a metal center and influencing the rates of catalytic reactions. tcichemicals.com
Scope and Research Significance of Alkyl-Aryl Phosphine Compounds
Within the broad family of tertiary phosphines, mixed alkyl-aryl phosphines are of particular significance. These ligands incorporate both alkyl and aryl substituents on the phosphorus atom, offering a nuanced method for fine-tuning the ligand's properties. This combination allows for a balance between the strong electron-donating character of alkyl groups and the specific steric and π-accepting capabilities of aryl groups. acs.org This balance is often crucial for achieving high activity and selectivity in catalytic processes. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
14086-46-5 |
|---|---|
Molecular Formula |
C22H39P |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
dioctyl(phenyl)phosphane |
InChI |
InChI=1S/C22H39P/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 |
InChI Key |
HXUARCOTWDKZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(CCCCCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Physical and Chemical Properties of Dioctyl Phenyl Phosphane
Detailed experimental data for Dioctyl(phenyl)phosphane is limited. However, its fundamental properties can be identified, and others can be inferred from its structure and comparison with related phosphine (B1218219) compounds.
Table 1: Known Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 14086-46-5 | chemicalbook.com |
| Molecular Formula | C₂₂H₃₉P | Calculated |
| Molecular Weight | 350.52 g/mol | Calculated |
| Boiling Point | 277 °C | chemicalbook.com |
This table is interactive. Click on headers to sort.
Advanced Applications in Homogeneous Catalysis Utilizing Dioctyl Phenyl Phosphane and Analogues
Catalytic Activity in Organic Transformations
Phosphine (B1218219) ligands are integral to a multitude of homogeneous catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. bris.ac.uk The ligand's role is to stabilize the metal center and modulate its catalytic activity. For instance, in methanol (B129727) carbonylation, phosphorus-based ligands on rhodium catalysts have been shown to increase the reaction rate. The steric bulk of ligands, such as the dioctyl groups in dioctyl(phenyl)phosphane, can influence the coordination number of the metal complex, creating a specific environment that favors a particular reaction pathway and enhances selectivity. Electron-rich phosphines are known to promote the oxidative addition step in many catalytic cycles, which is often rate-limiting, especially with less reactive substrates like aryl chlorides. acs.org The development of catalysts thus often involves screening a library of phosphine ligands to find the optimal balance of steric and electronic properties for a given organic transformation. nih.gov
Asymmetric Catalysis with Chiral Phosphine Ligands
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Chiral phosphine ligands are paramount in this field, as they can transfer their stereochemical information to a prochiral substrate by coordinating to a metal center, thereby creating a chiral environment that directs the formation of one enantiomer over the other. ontosight.ainumberanalytics.com The success of these reactions is highly dependent on the structure and electronic properties of the chiral ligand. jst.go.jp
Enantioselective hydrogenation, the addition of hydrogen across a double bond to create a stereocenter, is a widely used industrial process. Rhodium and Ruthenium complexes bearing chiral phosphine ligands are particularly effective catalysts. enamine.net P-chiral phosphine ligands, where the phosphorus atom itself is the stereogenic center, have been shown to provide excellent levels of enantioselectivity and high catalytic activity. nih.govnih.gov Ligands such as BisP* and MiniPHOS, which feature a bulky alkyl group and a smaller alkyl group on the phosphorus atom, have achieved outstanding results in the rhodium-catalyzed asymmetric hydrogenation of enamides and related substrates. researchgate.net The development of air-stable P-chiral ligands like QuinoxP* has further broadened the applicability of these systems. researchgate.net
The table below summarizes the performance of selected chiral phosphine analogues in enantioselective hydrogenation.
| Ligand | Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (S,S)-1,2-bis(isopropylmethylphosphino)benzene | Dehydroamino acid methyl esters | Rhodium complex | Up to 98% | researchgate.net |
| (S)-(−)-BINAP | Methyl acetoacetate | Ruthenium complex | 97% | nih.gov |
| Phosphine-phosphite ligands (1-4) | Prochiral dehydroamino acid derivatives | Rhodium complex | Up to 99% | acs.org |
| P-chiral dppf-based ligands | Cinnamic acid derivatives | Rhodium complex | High | nih.gov |
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming C-C bonds and generating stereogenic centers. nih.govmdpi.com The enantioselectivity of the reaction is controlled by the chiral ligand attached to the palladium catalyst. mdpi.com A wide variety of chiral phosphine ligands have been developed for this purpose, with chiral diphosphines like the Trost system ligands being particularly prominent. mdpi.com However, monodentate phosphine ligands have also proven effective. acs.org In some systems, even achiral phosphine ligands can influence the diastereoselectivity when used in combination with a chiral organocatalyst, demonstrating the subtle interplay of steric and electronic effects. au.dknih.gov The choice of ligand, palladium precursor, substrate, and nucleophile must be carefully tuned to achieve high performance. nih.gov
The following table presents data from representative studies on asymmetric allylic alkylation using chiral phosphine ligands.
| Ligand Type | Substrate | Nucleophile | Key Finding | Reference |
|---|---|---|---|---|
| (1R,2S)-Norephedrine-derived (L23a) | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | Product with 88% ee | mdpi.com |
| Amino-acid-derived bifunctional phosphines | Achiral Morita–Baylis–Hillman (MBH) carbonates | 3,3′-Bisindolines | Good yields and good to excellent enantioselectivities | acs.org |
| Trost Diphosphine Ligands | Vinyl aziridines | 1H-pyrroles and 1H-indoles | High yields and ee values up to 96% | acs.org |
| Cr-complexed arylphosphine (L17) | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | Product with 90% ee | nih.gov |
The synthesis of P-chiral phosphine ligands, where chirality is centered on the phosphorus atom, represents a significant advancement in ligand design. ontosight.ai A highly successful strategy for preparing these compounds involves the use of phosphine-boranes as intermediates. nih.govjst.go.jpnih.govresearchgate.net This methodology allows for the stereospecific synthesis of enantiomerically pure P-chiral phosphines. nih.gov Rationally designed, conformationally rigid, and electron-rich P-chiral ligands have demonstrated exceptional enantioselectivity and high catalytic activity in a range of transition-metal-catalyzed asymmetric reactions. nih.govjst.go.jpnih.gov Examples of high-performance ligands synthesized via the phosphine-borane method include BisP, MiniPHOS, DiSquareP, QuinoxP, and BenzP. nih.govresearchgate.net These ligands have proven particularly effective in rhodium-catalyzed asymmetric hydrogenations. researchgate.net
Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The effectiveness of these catalysts is heavily reliant on the ancillary ligands, with phosphines being the most common and versatile class. nih.gov Biaryl monophosphines, which are structurally analogous to ligands like this compound, have emerged as a privileged class of ligands, enabling reactions under mild conditions with broad substrate scope. nih.gov
Palladium-catalyzed direct arylation is a powerful synthetic strategy that forms aryl-aryl or aryl-heteroaryl bonds by activating a C-H bond, thus avoiding the need for pre-functionalized organometallic reagents. While some phosphine-free systems exist core.ac.uk, phosphine ligands play a crucial role in many direct arylation methodologies. Bulky and electron-rich dialkylbiaryl phosphine ligands are particularly effective, as they facilitate the oxidative addition of the palladium(0) catalyst to the aryl halide, a key step in the catalytic cycle. nih.gov The general mechanism involves the oxidative addition to form an aryl-palladium(II) complex, followed by coordination and deprotonation/C-H activation, and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. nih.govnih.gov The ligand influences each of these steps, and tuning its properties is essential for an efficient reaction, especially when using challenging substrates like aryl chlorides. acs.org
The table below highlights the use of phosphine ligands in palladium-catalyzed coupling reactions.
| Reaction Type | Ligand | Substrates | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|---|
| C-N Coupling | DavePhos | Aryl halide and amine | Palladium | Effective for large-scale synthesis | nih.gov |
| C-P Coupling | YPhos | Aryl chlorides and secondary phosphines | Palladium | Facilitates activation of inert Ar–Cl bonds | acs.org |
| C-N Coupling | t-BuBrettPhos | 1,2-dihaloarenes and anilines/amides | Palladium | One-pot synthesis of N-aryl benzimidazoles | nih.gov |
| C-P Coupling | dppf | Aryl halides and tert-butylmethylphosphine-borane | Pd(OAc)₂ | Efficient synthesis of P-chiral phosphines | rsc.org |
Iron-Catalyzed Cross-Coupling
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium and nickel. princeton.edunih.gov The abundance and low toxicity of iron make it an attractive catalyst for forming carbon-carbon bonds. princeton.edu These reactions typically involve the coupling of an organometallic reagent (like a Grignard reagent) with an organic halide or triflate. nih.gov The catalytic cycle is complex and can involve various iron oxidation states.
The use of ligands, such as phosphines and N-heterocyclic carbenes (NHCs), is crucial for modulating the reactivity and stability of the iron catalyst. researchgate.net While specific studies detailing the use of this compound in iron-catalyzed cross-couplings are not prevalent, the function of analogous phosphine ligands provides insight into its potential role. Phosphine ligands can stabilize the catalytically active iron species, influence the reaction's selectivity, and prevent the formation of undesirable homocoupling products. researchgate.netthieme-connect.de For instance, in Kumada-type couplings, iron catalysts facilitate the reaction between Grignard reagents and aryl electrophiles. mdpi.com The electronic and steric properties of the phosphine ligand are critical in these systems. A ligand like this compound, with its combination of bulky and electron-donating alkyl chains and an aryl group, could potentially offer unique solubility and reactivity profiles in these transformations.
Research has demonstrated the successful coupling of various substrates using iron-based catalytic systems. For example, the synthesis of the immunosuppressive agent FTY720 involved an iron-catalyzed cross-coupling of an aryl triflate with octylmagnesium bromide, highlighting the practicality of this method for complex molecule synthesis. nih.gov
Table 1: Representative Iron-Catalyzed Cross-Coupling Reactions
| Catalyst System | Electrophile | Nucleophile | Ligand Type (Analogue) | Product Type | Reference |
|---|---|---|---|---|---|
| Fe(acac)₃ | Aryl triflate | Alkyl Grignard | None specified | Alkyl-aryl | nih.gov |
| FeCl₂ / Ligand | Aryl chloride | Alkyl Grignard | Bisphosphine | Alkyl-aryl | researchgate.net |
| Fe(acac)₃ | Aryl 4-chlorobenzenesulfonate | Alkyl Grignard | Urea-based | Alkyl-aryl sulfonate | mdpi.com |
Hydroformylation and Olefin Functionalization
Hydroformylation, or oxo synthesis, is a cornerstone of industrial chemistry, involving the addition of carbon monoxide (CO) and hydrogen (H₂) across an alkene's double bond to form aldehydes. osti.gov This process is a prime example of olefin functionalization and is notable for its 100% atom economy. osti.gov Rhodium and cobalt complexes are the most common catalysts, and their performance is heavily dependent on the surrounding ligands, most notably phosphines. acs.org
Triphenylphosphine (B44618) has been a historically significant ligand in these processes due to its accessibility and stability. acs.org The electronic and steric properties of the phosphine ligand are paramount in controlling both the rate and selectivity (regio- and enantioselectivity) of the reaction. For instance, bulky phosphine ligands can favor the formation of the linear aldehyde over the branched isomer, a crucial aspect for producing commodity chemicals. osti.gov
Table 2: Ligand Effects in Rhodium-Catalyzed Hydroformylation of Terminal Alkenes
| Ligand | Key Feature | Predominant Product | Significance | Reference |
|---|---|---|---|---|
| Triphenylphosphine (analogue) | Standard monodentate phosphine | Mixture of linear/branched aldehydes | Benchmark ligand, good stability | acs.org |
| BISBI (analogue) | Bidentate, large natural bite angle | Linear aldehyde | High regioselectivity to linear product | osti.gov |
Other Emerging Catalytic Processes (e.g., Photooxygenation, Decarboxylative Allylation)
Beyond established industrial reactions, phosphine ligands are integral to developing novel catalytic transformations.
Decarboxylative Allylation: Palladium-catalyzed decarboxylative allylation is a powerful method for forming C-C bonds by coupling allylic esters or carbonates with a nucleophile, releasing CO₂ as the only byproduct. chemrxiv.orgchemrxiv.org Triarylphosphines are the most common class of ligands employed in these reactions. chemrxiv.org The phosphine ligand stabilizes the active Pd(0) species and participates directly in the catalytic cycle, influencing the formation of the key π-allyl-palladium intermediate.
A significant challenge in these reactions is the formation of protonation side products, which can arise from the phosphine ligand itself. chemrxiv.orgchemrxiv.org Research has shown that the aryl groups of a triarylphosphine ligand can be a source of protons, leading to undesired byproducts. chemrxiv.org The structure of this compound, featuring only one phenyl group, might offer a different profile in this regard compared to triphenylphosphine, potentially altering the pathways for side product formation. The development of photoinduced decarboxylative allylation represents a recent advancement, enabling reactions under mild conditions. nih.gov
Photooxygenation: Photooxygenation is a process where light, a photosensitizer, and oxygen are used to introduce oxygen functionalities into organic molecules. While specific examples using this compound as a catalyst or ligand in photooxygenation are scarce in the reviewed literature, phosphines, in general, can play roles in related photochemical processes. They can act as reducing agents for hydroperoxides formed during photooxygenation or as ligands to modulate the properties of a metal-based photosensitizer. This remains an area with potential for new discoveries in catalysis.
Mechanistic Elucidation of Catalytic Pathways Involving Dioctyl Phenyl Phosphane
Identification and Characterization of Catalytically Active Species and Intermediates
The identification and characterization of catalytically active species are crucial for understanding any catalytic cycle. For phosphine (B1218219) ligands like dioctyl(phenyl)phosphane, this would typically involve the characterization of metal-phosphine complexes that are formed in situ or pre-synthesized. Techniques such as single-crystal X-ray diffraction are invaluable for determining the precise solid-state structure of these species. In solution, multinuclear NMR spectroscopy is a powerful tool to elucidate the structure and dynamics of catalytic intermediates. While this is a general approach for phosphine-based catalysts, specific examples and detailed characterization data for catalytically active species derived from this compound are not described in the accessible literature.
Ligand Role in Selectivity and Reaction Rate
The electronic and steric properties of a phosphine ligand play a pivotal role in determining the selectivity (e.g., regioselectivity, enantioselectivity) and reaction rate of a catalytic process. The this compound ligand possesses both alkyl (octyl) and aryl (phenyl) substituents on the phosphorus atom. The long alkyl chains contribute to its steric bulk and can influence the coordination geometry around the metal center, thereby affecting selectivity. The phenyl group can participate in electronic interactions. However, without specific experimental data from catalytic reactions employing this ligand, a detailed analysis of its role in controlling selectivity and reaction rates remains speculative. Comparative studies with other phosphine ligands would be necessary to quantify these effects, but such studies focusing on this compound are not currently available in the literature.
Unveiling Complex Multi-Step Reaction Mechanisms
The elucidation of complex multi-step reaction mechanisms, such as those in cross-coupling or hydroformylation reactions, requires a combination of experimental and computational methods. This includes the identification of all intermediates, transition states, and off-cycle species. While general mechanisms for many catalytic reactions involving phosphine ligands are well-established, the specific influence and pathway modifications introduced by the this compound ligand have not been the subject of detailed published research. Unveiling such a mechanism would necessitate dedicated studies that track the transformation of the catalyst and substrates throughout the reaction, for which there is no available data for this particular compound.
Computational Chemistry in Dioctyl Phenyl Phosphane Research
Density Functional Theory (DFT) for Mechanistic and Structural Analysis
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. For a compound like Dioctyl(phenyl)phosphane, DFT would be instrumental in analyzing its structure and potential reaction mechanisms. Calculations are typically performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) or cc-pVQZ basis sets, to obtain optimized molecular geometries and energies.
Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Charge Distribution
A key aspect of DFT analysis involves the examination of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity.
For phosphine (B1218219) ligands, the electronic properties are heavily influenced by the substituents on the phosphorus atom. In this compound, the electron-donating nature of the two octyl chains combined with the electronic effects of the phenyl group would determine the energy and localization of the HOMO and LUMO. This, in turn, dictates how the phosphine will interact with a metal center. Analysis of the charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, would identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Reaction Coordinate Mapping and Transition State Characterization
DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface along a reaction coordinate. This involves identifying the structures of reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction pathway. By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict the feasibility and rate of a chemical reaction. For this compound acting as a ligand in a catalytic cycle, DFT could be used to model key steps like ligand association/dissociation or reductive elimination, providing a detailed, step-by-step understanding of the catalytic process.
Conformational Landscape Analysis
The flexible nature of the two octyl chains in this compound means the molecule can exist in multiple conformations. Analyzing this conformational landscape is crucial as the steric and electronic properties of the ligand can vary significantly with its shape. Computational methods can perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of rotating specific bonds. This analysis helps to identify the lowest-energy (most stable) conformers and the energy barriers between different conformations, which is essential for understanding the ligand's behavior in solution and its binding to metal centers.
Molecular Dynamics Simulations in Ligand-Metal Systems
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamics and thermodynamics of processes like ligand binding and complex formation. In the context of this compound, MD simulations of the ligand in a solvent or interacting with a metal complex could reveal how the flexible octyl chains behave over time.
These simulations can be performed using classical force fields, or for higher accuracy in the metal's coordination sphere, a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be employed. QM/MM simulations treat the reactive center (the metal and its immediate ligands) with quantum mechanics, while the rest of the system (solvent, parts of the ligand) is treated with more computationally efficient classical mechanics. This approach allows for the study of large, complex systems over longer timescales while maintaining accuracy where it is most needed.
Computational Approaches to Ligand Design and Optimization
Computational chemistry plays a vital role in the rational design of new ligands with improved properties. By establishing a baseline understanding of a ligand like this compound, researchers can systematically modify its structure in silico to enhance desired characteristics, such as catalytic activity, stability, or selectivity. For instance, one could computationally model derivatives where the phenyl or octyl groups are substituted and then calculate the resulting changes in electronic properties (HOMO/LUMO energies) or steric bulk to predict their performance in a catalytic reaction. This in silico screening process can significantly reduce the time and expense of synthesizing and testing new compounds in the lab.
Advanced Applications of Dioctyl Phenyl Phosphane Derivatives in Materials Science and Separations
Organic Electronic Materials (e.g., Organic Light-Emitting Diode Host Materials utilizing Phosphine (B1218219) Oxides)
Phosphine oxide derivatives are increasingly recognized for their significant role in the advancement of organic electronic materials, especially in the fabrication of Organic Light-Emitting Diodes (OLEDs). tandfonline.comnih.gov The phosphine oxide (P=O) group possesses a unique combination of properties that make it highly suitable for use in OLEDs. tandfonline.com The P=O group is strongly electron-withdrawing and has a tetrahedral structure. rsc.org This polarity and structure improve the electron-transporting properties of the materials they are incorporated into. rsc.org
In phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, host materials play a critical role. rsc.org These hosts need to have high triplet energy to confine excitons on the phosphorescent guest molecules and good charge-transporting capabilities to ensure a balanced charge flux within the emissive layer. researchgate.netossila.com Phosphine oxide derivatives excel in this role, serving as electron-transporting materials (ETMs) and as hosts for the light-emitting dopants. rsc.orgrsc.org Their strong electron-withdrawing nature allows for the development of PHOLEDs with high external quantum efficiencies, exceeding 20% for red, green, and blue light emission. rsc.orgrsc.org
The steric hindrance provided by the three-dimensional structure of phosphine oxide molecules helps to suppress quenching effects, which in turn improves emission efficiency. tandfonline.com For instance, a spirobifluorene-based phosphine oxide, SPPO13, has been successfully used as a host material in the emitting layer of highly efficient blue PHOLEDs without the need for a separate electron injection layer. researchgate.net The incorporation of the P=O group can enhance the intermolecular and intramolecular charge transfer without significantly altering the emission color, making it an almost ideal component for blue-light emitters. tandfonline.com
The effectiveness of phosphine oxide-based materials is evident when compared to other host types. For example, in some OLED configurations, devices using a phosphine oxide-based host like DPEPO (bis(2-(diphenylphosphino)phenyl) ether oxide) may show different current flow characteristics compared to carbazole-based hosts, which are typically hole-transporting. researchgate.net This highlights the role of phosphine oxides in creating electron-transporting or ambipolar host materials essential for balanced charge injection and recombination in the emissive layer.
Nanomaterial Synthesis and Stabilization (e.g., Gold Nanoparticles with Phosphine Oxide Ligands)
Phosphine oxide ligands have proven to be effective in the synthesis and stabilization of nanomaterials, particularly gold nanoparticles (AuNPs). rsc.orgnih.gov AuNPs are of significant interest for applications in catalysis, sensing, and medicine due to their unique optical and electronic properties and low toxicity. rsc.orgnih.govresearchgate.net The stability of AuNPs is a critical factor for their practical use, and the choice of capping ligand plays a pivotal role. nih.gov
Phosphine oxide derivatives are used to stabilize AuNPs, often synthesized through the reduction of a gold salt like tetrachloroauric acid (HAuCl₄) with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgnih.gov The phosphine oxide ligands coordinate to the surface of the gold, preventing aggregation and controlling the size and homogeneity of the nanoparticles. rsc.org
Research has shown that the structure of the phosphine oxide ligand directly influences the stability and size of the resulting AuNPs. rsc.org For example, studies using different thioacetyl-functionalized phosphine oxide ligands revealed varying degrees of long-term stability. rsc.orgnih.gov
| Ligand | Nanoparticle Designation | Mean Size (TEM) | Stability Duration |
| (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide | 4A-AuNPs | 55 ± 13.6 nm | 3 months |
| (3-thioacetylpropyl)-diphenylphosphine oxide | 4B-AuNPs | 40 ± 8 nm | 5 months |
| (3-thioacetylpropyl)-thiodiphenylphosphine oxide | 7-AuNPs | 25 ± 6 nm | 5 months |
| (3-thioacetyl-N-ethylmethylamine)-diphenylphosphine oxide | 10-AuNPs | 43 ± 7 nm | 3 months |
This table presents data on the size and stability of gold nanoparticles stabilized by different phosphine oxide ligands, as characterized by Transmission Electron Microscopy (TEM). rsc.orgnih.gov
The interaction between the ligand and the nanoparticle surface is crucial. Secondary phosphine oxides (SPOs) have also been used to create small, air-stable AuNPs (1.2–2.2 nm in size). acs.org A notable ligand effect was observed where AuNPs ligated with aryl SPOs were highly selective for aldehyde hydrogenation, while those with alkyl SPOs were more active in nitro group hydrogenation. acs.org This difference is attributed to the electronic properties of the P-O bond coordinated to the nanoparticle surface. acs.org While phosphine ligands have a long history of use in stabilizing AuNPs, their applications have often been in catalysis or as precursors for other ligand-capped nanoparticles. nsf.gov The use of phosphine oxides expands the toolkit for creating stable and functional AuNPs for a broader range of applications, including chemiresistive sensing. nsf.gov
Ion-Selective Electrode Development (utilizing Phenylphosphonate Derivatives)
Ion-selective electrodes (ISEs) are potentiometric sensors that are widely used for detecting the concentration of specific ions in various samples, including environmental and clinical ones. researchgate.netnih.gov A key component of an ISE is the ionophore, an electroactive molecule within the electrode's membrane that selectively binds to the target ion. nih.gov Phenylphosphonate derivatives and other organophosphorus compounds have been investigated for their potential as ionophores in the development of new ISEs.
The design of the ionophore is critical for the sensitivity and selectivity of the sensor. researchgate.net For instance, to create a highly selective sodium ISE, derivatives of 16-crown-5 have been synthesized. nih.gov When these crown ethers were used in a poly(vinyl chloride) membrane with a phosphate (B84403) ester-type plasticizer like tris(ethylhexyl) phosphate, the resulting electrode showed excellent selectivity for Na⁺ over other alkali and alkaline earth metal ions. nih.gov
In the context of anion-selective electrodes, various materials are being explored. nih.gov A study on a phosphate-selective electrode utilized a novel ionophore based on a biomimetic nicotinamide (B372718) functional group, which binds to phosphate through charge interactions and hydrogen bonds. semanticscholar.org This sensor, with a silicone rubber membrane, demonstrated a detection limit of 0.85 × 10⁻⁶ M for phosphate. semanticscholar.org While this specific example does not use a phenylphosphonate, it highlights the principle of using specifically designed organic molecules, a category to which functionalized phenylphosphonates belong, to achieve selective ion recognition.
The development of solid-contact ISEs (SC-ISEs) represents another area of advancement, where an intermediate layer is placed between the ion-selective membrane and the electrode. nih.gov In one case, a nanocomposite of multi-walled carbon nanotubes and an ionic liquid, trihexyltetradecylphosphonium (B14245789) chloride, was used as a solid contact for a nitrate-selective electrode, demonstrating the versatility of phosphorus-containing compounds in sensor construction. nih.gov
Radioprotection and Selective Metal Ion Extraction (e.g., Actinide/Lanthanide Separations with Dioctylphenylphosphine Oxide)
Derivatives of dioctyl(phenyl)phosphane, particularly dioctylphenylphosphine oxide, play a crucial role in two distinct and highly specialized areas: the separation of nuclear waste and as potential radioprotective agents.
Selective Metal Ion Extraction
The separation of trivalent minor actinides (An(III)) from lanthanides (Ln(III)) is a critical and challenging step in the partitioning and transmutation (P&T) strategy for managing high-level liquid waste from nuclear fuel reprocessing. nih.govmagtech.com.cn Organophosphorus extractants are widely used for this purpose due to their strong extraction capabilities. nih.gov
One of the key extractants in this field is octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), which is a derivative related to dioctylphenylphosphine oxide. nih.gov These compounds are used in solvent extraction processes, such as the TRUEX (TRansUranic EXtraction) process, to separate actinides from lanthanides. nih.gov The separation is challenging because of the very similar chemical properties of trivalent actinides and lanthanides. magtech.com.cn
Another approach involves synergistic extraction systems. For example, a mixture of bis(chlorophenyl)dithiophosphinic acid and tri-n-octyl phosphine oxide has been tested for the selective extraction of americium (an actinide) from lanthanides in acidic solutions. researchgate.net This system was capable of extracting up to 99.99% of the americium from a 0.5 kmol/m³ nitric acid solution. researchgate.net The development of advanced ligands, such as phenanthroline-derived bis-triazine (B1207110) ligands, has also shown highly efficient separation of actinides from lanthanides. reading.ac.uk More recently, graphene oxide membranes have been explored for separating linear actinyl ions from spherical lanthanide ions through an ion-sieving mechanism under highly acidic and oxidizing conditions. nih.gov
Radioprotection
There is ongoing research into developing more effective radioprotective agents with minimal toxicity to protect healthy tissues during radiotherapy. mdpi.com Amifostine (WR-2721) is a known chemical radioprotector, and studies have explored using phosphorus-containing polymers as carriers to improve its efficacy and reduce side effects. mdpi.comresearchgate.net
More directly related to phosphine derivatives, phosphine-borane complexes have been identified as redox-active radioprotective agents. wisc.edu One such compound, bis(3-propionic acid methyl ester)phenylphosphine borane (B79455) complex (PB1), was shown to significantly protect endothelial cells from radiation damage at much lower concentrations and with less toxicity than the standard aminothiol (B82208) radioprotectant WR1065. wisc.edu Furthermore, newly synthesized phosphine oxide indenoquinoline derivatives have been evaluated as antiproliferative agents and have shown interesting properties as topoisomerase I inhibitors with cytotoxicity against cancer cell lines but not against a non-cancerous cell line. nih.gov
Analytical Techniques for the Characterization of Dioctyl Phenyl Phosphane and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of dioctyl(phenyl)phosphane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule. For organophosphorus compounds like this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative. encyclopedia.pubresearchgate.netparisdescartes.frresearchgate.net
¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms present in the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the two octyl chains. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity) give insights into the connectivity of adjacent atoms.
¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms in a molecule. nih.gov Although ¹³C has a low natural abundance (1.1%), techniques like Heteronuclear Single Quantum Coherence (HSQC) can enhance sensitivity by transferring magnetization from protons to carbons. encyclopedia.pub The ¹³C NMR spectrum of this compound would display distinct peaks for the carbons in the phenyl ring and the different carbons along the octyl chains.
³¹P NMR: Phosphorus-31 NMR is an exceptionally powerful tool for characterizing organophosphorus compounds. Since ³¹P has a natural abundance of 100% and a spin of ½, it provides strong, sharp signals. The chemical shift of the phosphorus atom is highly sensitive to its oxidation state and the nature of the substituents attached to it. rsc.org In this compound, the ³¹P NMR spectrum would show a single characteristic peak, confirming the presence of the phosphane group. The chemical shift of this peak can be compared to known values for similar phosphine (B1218219) compounds to verify the structure. Furthermore, in the case of complex formation, changes in the ³¹P chemical shift can be used to monitor the coordination of the phosphorus atom to a metal center. rsc.org
Table 1: Representative NMR Data for Phenylphosphonates
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | 7.4 - 7.8 | Multiplet | Aromatic protons (phenyl group) |
| ¹H | 3.9 - 4.2 | Multiplet | -OCH₂- protons (octyl chains) |
| ¹H | 1.2 - 1.7 | Multiplet | Methylene protons (-CH₂-) in octyl chains |
| ¹H | 0.8 - 0.9 | Triplet | Methyl protons (-CH₃) in octyl chains |
| ¹³C | 128 - 133 | Aromatic carbons | |
| ¹³C | 67 - 69 | -OCH₂- carbon | |
| ¹³C | 14 - 32 | Aliphatic carbons in octyl chains | |
| ³¹P | ~20 - 30 | P(O) |
Note: The exact chemical shifts can vary depending on the solvent and the specific complex formed.
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry is an indispensable technique for determining the molecular weight and assessing the purity of this compound. rsc.orgsigmaaldrich.com This method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govresearchgate.net This is crucial for confirming the molecular formula of this compound, C₂₂H₃₉O₃P. nih.govnist.govsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net GC separates the components of a mixture, and the MS then provides a mass spectrum for each component as it elutes from the column. This is particularly useful for assessing the purity of a this compound sample and identifying any volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS couples the separation of compounds by liquid chromatography with mass spectrometric detection. researchgate.netnih.govunh.edu This is a versatile technique for analyzing non-volatile or thermally sensitive compounds like this compound and its complexes. nih.gov
The mass spectrum of this compound would show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of an octyl chain or the phenyl group would result in characteristic fragment ions.
Table 2: Key Mass Spectrometry Data for Dioctyl Phenylphosphonate
| Parameter | Value | Source |
| Molecular Formula | C₂₂H₃₉O₃P | nist.govchemicalbook.com |
| Molecular Weight | 382.52 g/mol | sigmaaldrich.comchemicalbook.com |
| Exact Mass | 382.26368210 Da | nih.gov |
| Primary MS Peak (m/z) | 159 | nih.gov |
| Second Highest MS Peak (m/z) | 41 | nih.gov |
Chromatographic Separations for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, thereby ensuring its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that utilizes a liquid mobile phase and a solid stationary phase. nih.govnih.gov By selecting the appropriate column and mobile phase, this compound can be effectively separated from other components in a mixture. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. HPLC can also be used to quantify the amount of this compound in a sample.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. researchgate.net this compound, with a boiling point of 207 °C at 4 mmHg, can be analyzed by GC to assess its purity and identify any volatile impurities. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The retention time of the compound is a characteristic property that can be used for its identification.
X-ray Crystallography for Precise Molecular and Complex Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govmdpi.com The diffraction data can be used to calculate the electron density map of the molecule, which reveals the precise positions of all the atoms.
For this compound, X-ray crystallography can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the octyl chains and the phenyl group. In the case of its metal complexes, this technique is invaluable for determining the coordination geometry around the metal center and the precise mode of binding of the this compound ligand. The structural information obtained from X-ray crystallography is crucial for understanding the reactivity and properties of these compounds at a molecular level.
Q & A
Q. What are the established synthetic routes for Dioctyl(phenyl)phosphane, and what key parameters influence yield and purity?
this compound is typically synthesized via nucleophilic substitution or ligand-exchange reactions. Critical parameters include:
- Inert atmosphere : To prevent oxidation of the phosphane group, reactions should be conducted under nitrogen or argon .
- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like oxidized phosphane oxides .
- Reagent stoichiometry : Excess alkylating agents (e.g., octyl halides) improve yields, but side reactions (e.g., dialkylation) must be monitored via <sup>31</sup>P NMR .
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR : Key for identifying substituents (e.g., octyl chains, phenyl group) and verifying purity. <sup>31</sup>P NMR is particularly sensitive to phosphorus environments .
- X-ray crystallography : Resolves steric effects of the bulky octyl groups and confirms coordination geometry in metal complexes .
- Elemental analysis : Validates stoichiometry and detects trace impurities .
Q. What role does this compound play as a ligand in transition metal-catalyzed reactions?
As a bulky, electron-rich ligand , it stabilizes low-oxidation-state metal centers (e.g., Pd(0), Ni(0)) in cross-coupling reactions. The octyl groups provide steric protection, reducing catalyst deactivation via aggregation . Compared to simpler ligands (e.g., PPh3), its enhanced steric bulk improves selectivity in C–C bond-forming reactions .
Advanced Research Questions
Q. How can researchers optimize enantioselectivity in asymmetric catalysis using this compound-metal complexes?
- Ligand tuning : Adjusting the phenyl/octyl ratio or introducing chiral auxiliaries (e.g., binaphthyl groups) can enhance enantioselectivity. For example, substituents on the phenyl ring (e.g., electron-withdrawing groups) may influence metal-center electronics .
- Reaction conditions : Longer reaction times (e.g., 48 hours vs. 12 hours) and lower temperatures often improve enantiomeric excess (e.g., 96–99% ee achieved in phosphane oxide-mediated reactions) .
- Co-ligands : Pairing with chiral counter-ligands (e.g., Josiphos) can synergistically boost selectivity .
Q. What methodologies resolve contradictions in catalytic performance data under varying experimental conditions?
- Variable isolation : Systematically test parameters (e.g., solvent polarity, metal/ligand ratio) using design-of-experiments (DoE) frameworks. For instance, contradictory turnover numbers (TONs) may arise from uncontrolled moisture or oxygen .
- Cross-validation : Compare results with analogous ligands (e.g., di(4-methoxyphenyl)phosphane) to identify trends. Extrapolate from organophosphate class data when direct studies are scarce .
- In situ spectroscopy : Monitor reaction progress via <sup>31</sup>P NMR or IR to detect intermediate species or catalyst decomposition .
Q. How do steric/electronic properties of this compound derivatives impact catalytic activity, and how are these evaluated?
- Steric effects : Quantify using Tolman cone angles or buried volume (%Vbur). Bulky octyl groups increase %Vbur, favoring monodentate coordination and preventing catalyst dimerization .
- Electronic effects : Measure via metal-ligand bond lengths in X-ray structures or IR carbonyl stretching frequencies in metal-carbonyl complexes. Electron-rich phosphanes lower ν(CO) values .
- Systematic evaluation : Synthesize derivatives with modified substituents (e.g., shorter alkyl chains, fluorinated phenyl groups) and compare catalytic rates/selectivity in standardized reactions (e.g., Suzuki-Miyaura coupling) .
Methodological Notes
- Safety : Handle this compound under inert conditions due to air sensitivity. Use PPE (gloves, goggles) and avoid skin contact, as organophosphorus compounds can exhibit toxicity .
- Nomenclature : "Phosphane" is the IUPAC-preferred term, replacing "phosphine" to align with systematic naming conventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
